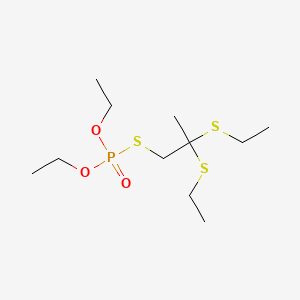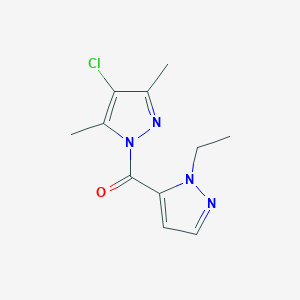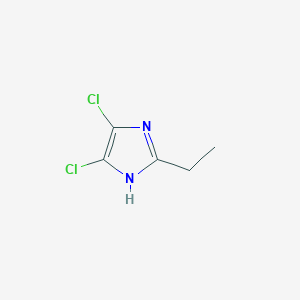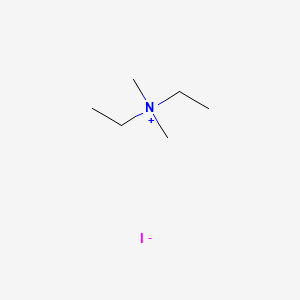
N,N-dimethyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring with two methyl groups attached to the nitrogen atoms. This compound is known for its high nitrogen content and stability, making it a valuable component in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine atoms in cyanuric chloride with dimethylamine. This reaction typically occurs under mild conditions, using solvents like acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides. These products have diverse applications in different fields .
Applications De Recherche Scientifique
N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes like monoamine oxidase, affecting neurotransmitter metabolism. The compound’s high nitrogen content and ability to form stable complexes with metals also contribute to its diverse chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another nitrogen-rich compound with high thermal stability.
Uniqueness
N,N-dimethyl-1,3,5-triazin-2-amine stands out due to its balanced properties of stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
4040-00-0 |
|---|---|
Formule moléculaire |
C5H8N4 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4/c1-9(2)5-7-3-6-4-8-5/h3-4H,1-2H3 |
Clé InChI |
FMRBCDBWXGFHHC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)


![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)



![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)


